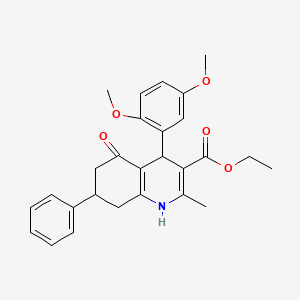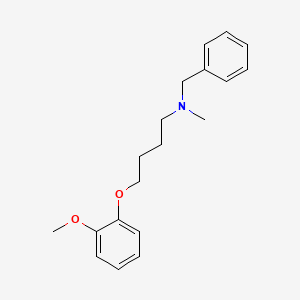
N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine, also known as Venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is commonly used as an antidepressant medication. This chemical compound has been extensively studied for its therapeutic effects and mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can help to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine include increased levels of serotonin and norepinephrine in the brain, which can help to improve mood and reduce symptoms of depression and anxiety. It has also been shown to have analgesic effects, which may be useful in the treatment of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine in lab experiments include its well-established mechanism of action and therapeutic effects. It has also been extensively studied, which makes it a reliable compound for research purposes. The limitations of using this compound in lab experiments include its potential side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine include exploring its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and chronic pain. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, the development of new and more effective SNRI medications based on the structure of N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine involves a multi-step process. The first step involves the reaction of 2-methoxyphenol with benzyl chloroformate to form benzyl 2-methoxyphenyl carbonate. The second step involves the reaction of benzyl 2-methoxyphenyl carbonate with N-methyl-1,4-butanediamine to form N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-benzyl-4-(2-methoxyphenoxy)-N-methyl-1-butanamine has been extensively studied for its therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to be effective in reducing symptoms of depression and anxiety, with fewer side effects compared to other antidepressant medications. In addition, it has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
N-benzyl-4-(2-methoxyphenoxy)-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-20(16-17-10-4-3-5-11-17)14-8-9-15-22-19-13-7-6-12-18(19)21-2/h3-7,10-13H,8-9,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELOVYDYFPJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-methoxyphenoxy)-N-methylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

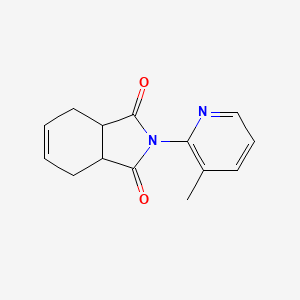
![2,3-dihydro-1H-inden-2-yl({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5186042.png)

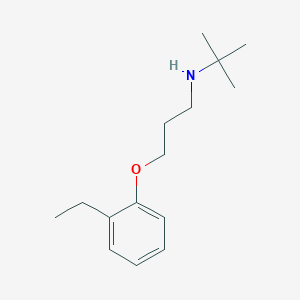
![ethyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5186073.png)
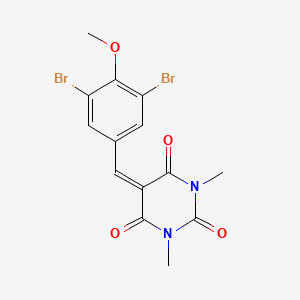
![6-(2-furyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5186086.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5186095.png)
![ethyl {[3-cyano-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186098.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)
